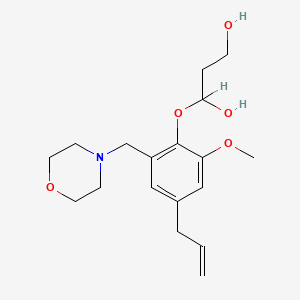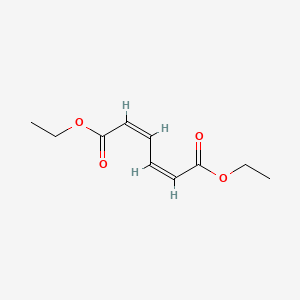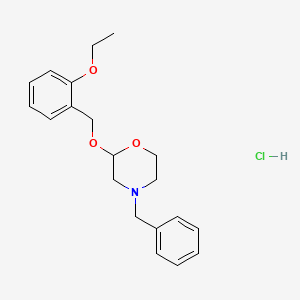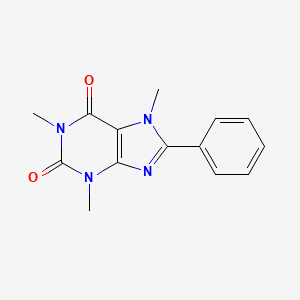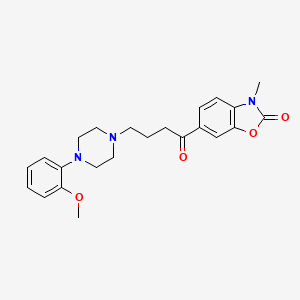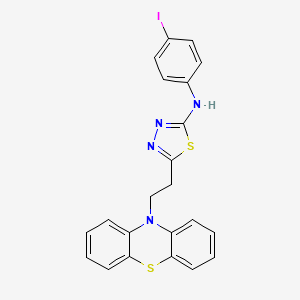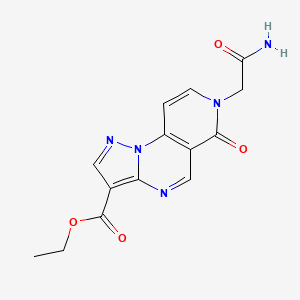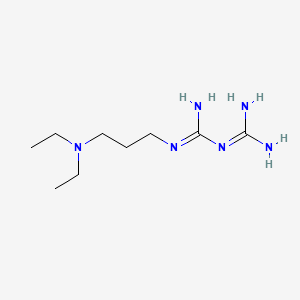
Gadocoletic acid trisodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadocoletic acid is a gadolinium-based contrast agent primarily used in magnetic resonance imaging (MRI) for coronary angiography. It is known for its high relaxivity and prolonged intravascular retention, making it an effective agent for enhancing the visibility of blood vessels during MRI scans .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadocoletic acid is synthesized by conjugating a gadolinium ion with a deoxycholic acid substituent. The process involves the chelation of gadolinium with a DTPA (diethylenetriaminepentaacetic acid) moiety, followed by the attachment of the deoxycholic acid .
Industrial Production Methods
Industrial production of gadocoletic acid involves large-scale synthesis using high-performance liquid chromatography (HPLC) and inductively coupled plasma atomic emission spectrometry (ICP-AES) to ensure purity and consistency. The compound is then formulated into a trisodium salt for medical use .
Chemical Reactions Analysis
Types of Reactions
Gadocoletic acid primarily undergoes chelation reactions due to the presence of the gadolinium ion. It can also participate in substitution reactions where the deoxycholic acid moiety can be modified .
Common Reagents and Conditions
Chelation: Involves gadolinium ions and DTPA under aqueous conditions.
Substitution: Utilizes various organic reagents to modify the deoxycholic acid moiety.
Major Products
The major product of these reactions is gadocoletic acid trisodium salt, which is used as a contrast agent in MRI .
Scientific Research Applications
Gadocoletic acid is extensively used in medical imaging, particularly for coronary angiography. Its high relaxivity and prolonged intravascular retention make it ideal for enhancing the visibility of blood vessels.
Mechanism of Action
Gadocoletic acid works by enhancing the relaxation rates of water protons in its vicinity when placed in a magnetic field. This increases the signal intensity of tissues during MRI scans, making them more visible. The gadolinium ion in gadocoletic acid is responsible for its paramagnetic properties, which are crucial for its function as a contrast agent .
Comparison with Similar Compounds
Similar Compounds
Gadoteric acid: Another gadolinium-based contrast agent used in MRI.
Gadoxetic acid: Used for liver imaging due to its unique pharmacokinetic properties.
Uniqueness
Gadocoletic acid stands out due to its high relaxivity and prolonged intravascular retention, making it particularly effective for coronary angiography. Its ability to bind strongly to serum albumin also contributes to its prolonged retention in the bloodstream .
Properties
CAS No. |
280776-87-6 |
|---|---|
Molecular Formula |
C41H60GdN4Na3O14 |
Molecular Weight |
1059.2 g/mol |
IUPAC Name |
trisodium;(2S)-2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]-5-[[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]amino]-5-oxopentanoate;gadolinium(3+) |
InChI |
InChI=1S/C41H66N4O14.Gd.3Na/c1-24(4-11-34(48)49)28-7-8-29-27-6-5-25-18-26(12-13-40(25,2)30(27)19-32(46)41(28,29)3)42-33(47)10-9-31(39(58)59)45(16-14-43(20-35(50)51)21-36(52)53)17-15-44(22-37(54)55)23-38(56)57;;;;/h24-32,46H,4-23H2,1-3H3,(H,42,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59);;;;/q;+3;3*+1/p-6/t24-,25-,26+,27+,28-,29+,30+,31+,32+,40+,41-;;;;/m1..../s1 |
InChI Key |
NVTJTBIZBDPGPJ-RZGFXQKNSA-H |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)NC(=O)CC[C@@H](C(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CCN(CC(=O)[O-])CC(=O)[O-])C)O)C.[Na+].[Na+].[Na+].[Gd+3] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)NC(=O)CCC(C(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CCN(CC(=O)[O-])CC(=O)[O-])C)O)C.[Na+].[Na+].[Na+].[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



